Methyl 3-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 3-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 2-methoxy-5-nitrobenzaldehyde with pyrrole-2-carboxylic acid methyl ester under acidic conditions. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, and the mixture is refluxed in an appropriate solvent like ethanol for several hours. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The methoxy group can be demethylated to form a hydroxyl group using reagents like boron tribromide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Boron tribromide, anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, elevated temperatures.
Major Products Formed
Oxidation: Formation of 3-(2-Amino-5-methoxyphenyl)-1H-pyrrole-2-carboxylate.
Reduction: Formation of 3-(2-Hydroxy-5-nitrophenyl)-1H-pyrrole-2-carboxylate.
Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the pyrrole ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-Hydroxy-5-nitrophenyl)-1H-pyrrole-2-carboxylate
- Methyl 3-(2-Amino-5-methoxyphenyl)-1H-pyrrole-2-carboxylate
- Methyl 3-(2-Methoxy-5-aminophenyl)-1H-pyrrole-2-carboxylate
Uniqueness
Methyl 3-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylate is unique due to the presence of both a methoxy and a nitro group on the phenyl ring, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C13H12N2O5 |
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Molecular Weight |
276.24 g/mol |
IUPAC Name |
methyl 3-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H12N2O5/c1-19-11-4-3-8(15(17)18)7-10(11)9-5-6-14-12(9)13(16)20-2/h3-7,14H,1-2H3 |
InChI Key |
GPSOTBFYRPMIKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C2=C(NC=C2)C(=O)OC |
Origin of Product |
United States |
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